molecular formula C12H16N2O3 B3833669 N-(4-methoxyphenyl)-4-morpholinecarboxamide

N-(4-methoxyphenyl)-4-morpholinecarboxamide

Cat. No. B3833669
M. Wt: 236.27 g/mol
InChI Key: DUSIRDNEFPXFKH-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-4-morpholinecarboxamide” is a compound that contains a morpholine ring and a methoxyphenyl group. Morpholine is a common motif in many pharmaceuticals and agrochemicals, while methoxyphenyl groups are often seen in various organic compounds with diverse properties .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a morpholine ring attached to a carboxamide group, which is in turn attached to a 4-methoxyphenyl group . The exact conformation and geometry would depend on various factors such as steric hindrance and intramolecular forces .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. Generally, the morpholine ring could potentially undergo reactions at the nitrogen or the carbon atoms adjacent to the nitrogen. The carboxamide group could participate in various reactions involving the carbonyl or the amide functionalities .

Future Directions

Given the lack of information on this specific compound, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity .

properties

IUPAC Name

N-(4-methoxyphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-4-2-10(3-5-11)13-12(15)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSIRDNEFPXFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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